1,7-Naphthyridin-8-amine hydrochloride

概要

説明

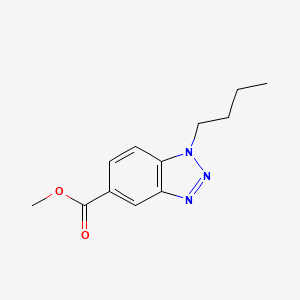

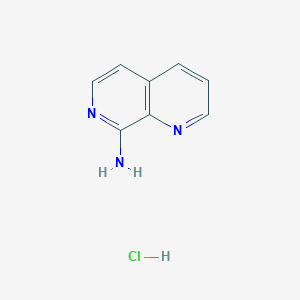

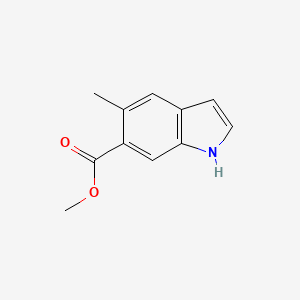

1,7-Naphthyridin-8-amine hydrochloride is a chemical compound with the molecular formula C8H8ClN3 . It is a brown solid and has a molecular weight of 181.62 g/mol.

Synthesis Analysis

The synthesis of 1,8-naphthyridines, a class of compounds to which 1,7-Naphthyridin-8-amine hydrochloride belongs, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Molecular Structure Analysis

The InChI code for 1,7-Naphthyridin-8-amine hydrochloride is 1S/C8H7N3.ClH/c9-8-7-6 (3-5-11-8)2-1-4-10-7;/h1-5H, (H2,9,11);1H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridines has been studied extensively. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Physical And Chemical Properties Analysis

1,7-Naphthyridin-8-amine hydrochloride is a brown solid . It has a molecular weight of 181.62 g/mol. The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

科学的研究の応用

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, a class of compounds that includes 1,7-Naphthyridin-8-amine hydrochloride, have been used in the synthesis of heterocyclic compounds . They have been synthesized through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Biological Activities

1,8-Naphthyridines have shown diverse biological activities . They have been used in the treatment of bacterial infections . Moreover, they are under clinical investigations for more applications .

Ligands

This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Components of Light-Emitting Diodes

1,8-Naphthyridines have been used as components of light-emitting diodes . These are types of semiconductor light source that emit light when current flows through them.

Dye-Sensitized Solar Cells

They have also been used in dye-sensitized solar cells . These are a type of photovoltaic cell that converts visible light into electrical energy.

Molecular Sensors

1,8-Naphthyridines have been used in molecular sensors . These are devices that produce a signal in response to a chemical or physical effect.

Self-Assembly Host–Guest Systems

They have been used in self-assembly host–guest systems . These are systems in which molecules (the ‘guests’) are bound inside another molecule (the ‘host’).

Anticancer Properties

1,6-Naphthyridines, a related class of compounds, have shown anticancer properties . They have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

Safety and Hazards

将来の方向性

1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine hydrochloride, have wide applicability in medicinal chemistry and materials science, which makes them a subject of ongoing research . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is a future direction in this field .

作用機序

Target of Action

1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound . . Naphthyridines, in general, have been found to exhibit diverse biological activities and are used in medicinal chemistry . They are also used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Mode of Action

Naphthyridines are known to interact with their targets to exert their biological effects . More research is needed to elucidate the specific interactions of 1,7-Naphthyridin-8-amine hydrochloride with its targets.

Biochemical Pathways

Naphthyridines are known to influence various biological activities

Pharmacokinetics

It is known that the compound is solid in physical form . The compound’s solubility, which can impact its bioavailability, is reported to be very soluble .

Result of Action

Naphthyridines are known to exhibit diverse biological activities . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.

特性

IUPAC Name |

1,7-naphthyridin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQSIHJPAQGIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1431488.png)